molecular formula C7H5ClIN3 B8025573 2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8025573
M. Wt: 293.49 g/mol
InChI Key: KUBITAMYGQVJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core. Its structure includes a chlorine atom at position 2, an iodine atom at position 6, and a methyl group at position 7 (Figure 1). These substituents confer unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and anticancer research. The iodine atom at position 6 may enhance halogen bonding interactions with biological targets, while the methyl group at position 7 improves metabolic stability compared to bulkier substituents .

Properties

IUPAC Name

2-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-3-10-7(8)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBITAMYGQVJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of pyrrolopyrimidine derivatives. For instance, the chlorination and iodination of pyrrolopyrimidine can be achieved using reagents such as N-iodosuccinimide (NIS) and thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development .

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Position 2 Substitution
  • 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-67-2): Lacks the 6-iodo substituent but retains the 2-chloro and 7-methyl groups. The absence of iodine reduces molecular weight (MW: ~240 g/mol vs.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4): Features dual chloro groups at positions 2 and 3. The additional chlorine increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions compared to the mono-chloro target compound .
Position 6 Substitution
  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 123148-78-7): Substitutes iodine at position 5 instead of 6. This positional isomer may exhibit distinct binding modes in biological systems due to altered halogen placement .
  • 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 872706-14-4): Replaces iodine with a methyl group at position 6 and introduces a phenyl group at position 7. The methyl group reduces steric hindrance, while the phenyl group increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) .
Position 7 Substitution

Physicochemical Properties

Property Target Compound 4-Chloro-6-methyl-7-phenyl Analog 2-Chloro-7-cyclopentyl Analog
Molecular Weight (g/mol) 335.5 243.7 279.8
logP ~2.8 ~3.5 ~3.2
Solubility Low (DMSO-soluble) Very low Moderate (CHCl₃-soluble)
Halogen Bonding Strong (Iodo at C6) Absent Absent

The iodine atom in the target compound increases molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets. However, its low solubility may limit bioavailability .

Biological Activity

2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, with the chemical formula C6_6H3_3ClIN3_3 and CAS number 1638763-24-2, is a compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Weight : 279.47 g/mol
  • Purity : 97%
  • IUPAC Name : 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • Structure :
    • SMILES: ClC1=NC=C2/C=C(/I)NC2=N1

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family can act as inhibitors of various kinases and enzymes, which are crucial in cellular signaling pathways. For instance, studies have shown that derivatives exhibit significant anticancer activity by targeting tyrosine kinases and inducing apoptosis in cancer cells.

Anticancer Activity

A study published in MDPI highlighted the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that showed promising cytotoxic effects against several cancer cell lines. Notably, a related compound demonstrated IC50_{50} values ranging from 29 to 59 µM against four different cancer cell lines, indicating substantial anticancer potential. The most potent derivative exhibited IC50_{50} values as low as 40 nM against EGFR and Her2 enzymes, comparable to established inhibitors like sunitinib (IC50_{50} = 261 nM) .

Apoptosis Induction

The compound has been shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. Mechanistic studies revealed an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests that this compound could be developed into a therapeutic agent for treating cancers characterized by abnormal cell death .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidines is closely related to their structural modifications. For instance:

  • Chlorine Substituent : The presence of a chlorine atom at position 2 has been associated with increased cytotoxicity against certain cancer cell lines.
  • Iodine Substituent : The introduction of iodine can enhance binding affinity to target enzymes due to its larger atomic size and unique electronic properties.

Table 1: Structure-Activity Relationship Data

CompoundSubstituentIC50_{50} (µM)Target Enzyme
5eCl29EGFR
5kI40Her2
5hF59VEGFR2
5lOHVariesCDK2

Case Studies

  • HepG2 Cell Line Study : Treatment with the compound resulted in a significant increase in apoptotic cells from 0.29% (control) to 9.74% (treated), indicating its potential use in liver cancer therapies .
  • In Silico Studies : Molecular docking studies have suggested that this compound binds similarly to known inhibitors at critical active sites of target enzymes, reinforcing its potential as a lead compound for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.